4-Amino-4'-hydroxybenzophenone

Catalog No.
S1504282
CAS No.
14963-34-9
M.F
C13H11NO2
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-4'-hydroxybenzophenone

CAS Number

14963-34-9

Product Name

4-Amino-4'-hydroxybenzophenone

IUPAC Name

(4-aminophenyl)-(4-hydroxyphenyl)methanone

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C13H11NO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H,14H2

InChI Key

ZLUJJCPTVKQVDE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)N

Synonyms

4-Amino-4'-hydroxybenzophenone

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)N

Synthesis and Characterization:

-Amino-4'-hydroxybenzophenone is a synthetic organic molecule. Research has explored various methods for its synthesis, including:

  • Ullmann reaction: This method involves reacting 4-aminophenol and 4-fluorobenzonitrile in the presence of copper(I) iodide and potassium carbonate [].
  • Reductive amination: This approach involves reacting 4-hydroxyacetophenone with 4-nitroaniline, followed by reduction of the nitro group to an amine group [].

Studies have also characterized the physical and chemical properties of 4-amino-4'-hydroxybenzophenone, such as its melting point, solubility, and spectral data (e.g., nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy) [, ].

Potential Applications:

Research suggests that 4-amino-4'-hydroxybenzophenone may have potential applications in various scientific fields, including:

  • Material science: As a component in the development of new polymers or liquid crystals [, ].
  • Medicinal chemistry: As a building block for the synthesis of more complex molecules with potential biological activity [].
  • Environmental science: As a probe molecule for studying environmental processes, such as the adsorption of organic pollutants onto surfaces [].

4-Amino-4'-hydroxybenzophenone, also known as benzophenone-4-amino-4'-hydroxy, is an organic compound with the molecular formula C13H11N1O2. This compound features a benzophenone structure substituted with an amino group and a hydroxy group at the para positions of the phenyl rings. It is characterized by its light yellow to white crystalline appearance and is soluble in organic solvents. The compound is notable for its role in various

  • Oxidation: The hydroxy group can be oxidized to form ketone or quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The amino group can be reduced to form amine derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Both the amino and hydroxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound. Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

The major products from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and alkylated or acylated benzophenone derivatives from substitution reactions .

4-Amino-4'-hydroxybenzophenone exhibits significant biological activity, particularly as an antifungal agent. It primarily targets lanosterol 14-alpha demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi. By inhibiting this enzyme, the compound disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates that compromise cell membrane integrity and function, ultimately resulting in cell death.

Additionally, pharmacokinetic studies indicate that 4-Amino-4'-hydroxybenzophenone has moderate oral bioavailability due to first-pass metabolism and is excreted via the kidneys.

The synthesis of 4-Amino-4'-hydroxybenzophenone can be achieved through several methods:

  • Friedel-Crafts Acylation: A common method involves the reaction of benzene with 4-aminobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs at low temperatures to minimize side reactions.
  • Trihalo-methyl Benzene Reaction: Another industrially relevant method utilizes trihalo-methyl benzene reacting with phenol under Friedel-Crafts conditions. This approach is advantageous for large-scale production due to its high yield and straightforward steps .

4-Amino-4'-hydroxybenzophenone finds applications across various fields:

  • Pharmaceuticals: Its antifungal properties make it a candidate for developing antifungal medications.
  • Cosmetics: The compound is used as a UV filter in sunscreens and cosmetics due to its ability to absorb ultraviolet light.
  • Dyes and Pigments: It serves as an intermediate in synthesizing dyes and pigments.

These applications highlight its versatility in both medicinal chemistry and industrial processes.

Studies on 4-Amino-4'-hydroxybenzophenone have focused on its interactions with biological systems, particularly its inhibitory effects on fungal enzymes involved in sterol biosynthesis. The compound's mechanism of action involves binding to the active site of lanosterol 14-alpha demethylase, effectively blocking its enzymatic activity and leading to increased membrane permeability in fungal cells.

Several compounds share structural similarities with 4-Amino-4'-hydroxybenzophenone, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
4-AminobiphenylAn amine derivative of biphenylCarcinogenic properties
p-AminophenolContains an amino group and a hydroxy groupUsed as an analgesic (e.g., paracetamol)
BenzophenoneA parent structure lacking amino/hydroxy substitutionsUV filtering properties

Uniqueness of 4-Amino-4'-hydroxybenzophenone

While many compounds share similar functional groups, 4-Amino-4'-hydroxybenzophenone's specific combination of amino and hydroxy groups attached to a benzophenone framework allows it to exhibit distinct antifungal activity while also serving as an effective UV filter. This dual functionality differentiates it from other similar compounds that may lack one or both of these properties .

The synthesis of 4-Amino-4'-hydroxybenzophenone requires strategic approaches to selectively position both the amino and hydroxyl functional groups at their respective para positions. Various methodologies have been developed, each with distinct advantages and limitations.

Friedel-Crafts Alkylation Approaches

Friedel-Crafts acylation represents one of the foundational approaches for synthesizing benzophenone derivatives. For 4-hydroxybenzophenone derivatives, the reaction typically involves the careful selection of starting materials and reaction conditions to ensure proper regioselectivity.

A promising approach involves using trihalomethylbenzene compounds reacting with phenol under Friedel-Crafts conditions. This method demonstrates exceptional regioselectivity for the para position, yielding primarily 4-substituted products with minimal formation of isomers. The general reaction pathway can be represented as:

Phenol + Trihalomethylbenzene → 4-Hydroxybenzophenone derivatives

While this method is primarily documented for producing 4-hydroxybenzophenone, it can be adapted to synthesize 4-Amino-4'-hydroxybenzophenone through subsequent modifications, such as introducing a protected amino group that can be revealed after the initial coupling reaction.

Another approach involves the condensation reaction between phenol and nitriles in the presence of Lewis acid catalysts. This method is particularly valuable for synthesizing aminoalkyl p-hydroxyphenyl ketones, as shown in the following reaction:

Phenol + R₁R₂N-CH₂-CN → HO-C₆H₄-CO-CH₂-NR₁R₂

The reaction proceeds through a nitroalkane solvent system, which has been found to significantly enhance the efficiency of the condensation process. This approach could potentially be modified to yield 4-Amino-4'-hydroxybenzophenone by selecting appropriate nitrile derivatives.

Alternative Synthetic Routes (Hydrolysis, Oxidation)

Several alternative routes exist for synthesizing 4-Amino-4'-hydroxybenzophenone, including multi-step processes that involve intermediate compounds.

One documented approach for similar compounds begins with the synthesis of 4-nitro-4'-chlorobenzophenone from p-nitrobenzoyl chloride and chlorobenzene using anhydrous AlCl₃ as a catalyst. The nitro group is subsequently reduced to an amino group using sodium sulfide (Na₂S₂). This methodology can be adapted for 4-Amino-4'-hydroxybenzophenone synthesis by replacing chlorobenzene with an appropriate hydroxylated precursor or through post-synthesis conversion of the chloro group to a hydroxyl group.

The reaction sequence can be summarized as:

  • p-Nitrobenzoyl chloride + Appropriate benzene derivative → 4-Nitro-4'-X-benzophenone
  • 4-Nitro-4'-X-benzophenone + Na₂S₂ → 4-Amino-4'-X-benzophenone
  • Conversion of X to hydroxyl group if necessary

Another viable approach involves the use of poly(4-oxybenzoyl) as an acylating agent. This method involves polymerizing 4-hydroxybenzoic acid or its derivatives to form poly(4-oxybenzoyl), which then reacts with appropriately substituted aromatic compounds in the presence of Lewis acids. The process can be operated as a one-pot reaction, offering significant advantages for industrial-scale production.

Hydrolysis routes have also been documented, particularly for converting halogenated benzophenones to their hydroxylated counterparts. For example, 4-fluoro-4'-hydroxybenzophenone can be prepared through controlled hydrolysis conditions, suggesting that similar approaches could be applied for synthesizing 4-Amino-4'-hydroxybenzophenone from appropriate precursors.

Catalyst Selection and Optimization (Lewis Acids, Reaction Conditions)

The selection of appropriate catalysts and optimization of reaction conditions play crucial roles in achieving high yields and selectivity in the synthesis of 4-Amino-4'-hydroxybenzophenone.

Table 1: Common Lewis Acid Catalysts for Benzophenone Synthesis

CatalystAdvantagesTypical ConditionsApplication
Anhydrous AlCl₃High activity, widely available0-25°C, 1,2-dichloroethaneFriedel-Crafts acylation, yields up to 86%
Anhydrous ZnCl₂Milder, fewer side reactions0-25°C, longer reaction timesFriedel-Crafts acylation, yields up to 68%
Anhydrous FeCl₃Cost-effective alternativeSimilar to AlCl₃ conditionsAlternative for AlCl₃ in select reactions

For Friedel-Crafts reactions involving trihalomethylbenzenes and phenol, optimal conditions have been established through systematic studies. The reaction typically proceeds at low temperatures (0-5°C) during the addition of reactants to minimize side reactions, followed by warming to room temperature (20-25°C) for the completion of the reaction. The use of 1,2-dichloroethane as a solvent has been found to be particularly effective for these transformations.

For reduction reactions converting nitro groups to amino groups, orthogonal experimental designs have determined optimal conditions. For example, the reduction of 4-nitro-4'-chlorobenzophenone to 4-amino-4'-chlorobenzophenone achieves optimal results at 92°C with a reaction time of 2.5 hours and a molar ratio of nitro compound to Na₂S₂ of 1:1.7. Similar optimization strategies would be valuable for the synthesis of 4-Amino-4'-hydroxybenzophenone.

The solvent selection significantly impacts reaction efficiency. For condensation reactions between phenol and nitriles, nitroalkanes have been found to be "unexpectedly much better" solvents compared to alternatives. This highlights the importance of solvent screening and optimization in developing efficient synthetic routes.

Yield and Purity Enhancement Strategies

Achieving high yields and purity for 4-Amino-4'-hydroxybenzophenone requires careful attention to reaction parameters and purification techniques.

Table 2: Yield Optimization Strategies for Benzophenone Derivatives

StrategyDescriptionImpact on Yield/Purity
Temperature controlCareful regulation of reaction temperature profilesMinimizes side reactions, improving selectivity
Reactant ratiosOptimization of molar ratios between reactantsCan increase yields by up to 15%
Catalyst loadingDetermination of optimal catalyst concentrationAffects both reaction rate and selectivity
Reaction timeCareful monitoring to determine optimal durationPrevents decomposition or side reactions
One-pot processesIntegration of multiple steps without intermediate isolationIncreases overall yield by reducing material loss

For purification, recrystallization using dilute glacial acetic acid has proven effective for related benzophenone derivatives, producing products with purities up to 98%. For 4-amino-4'-chlorobenzophenone, optimized synthesis conditions achieved 85.80% yield with 98.08% purity, suggesting that similar results could be attainable for 4-Amino-4'-hydroxybenzophenone with appropriate optimization.

Selective precipitation techniques can also enhance purity. For example, pH-controlled precipitation has been used to reduce isomeric impurities in 4-fluoro-4'-hydroxybenzophenone from 1.2% to 0.1% through sequential precipitations. Similar approaches could be applied to purify 4-Amino-4'-hydroxybenzophenone.

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(4-Aminophenyl)(4-hydroxyphenyl)methanone

Dates

Last modified: 08-15-2023

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